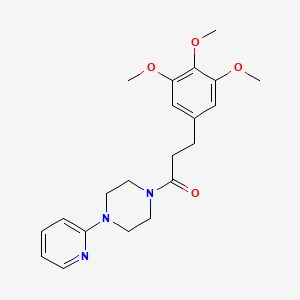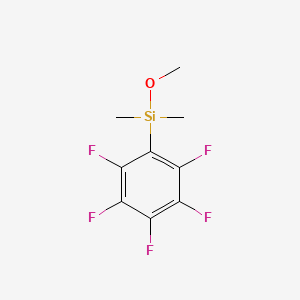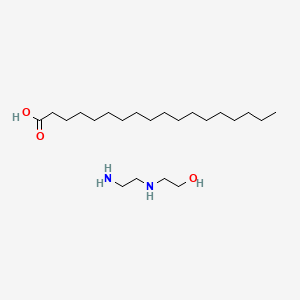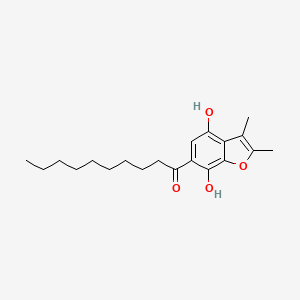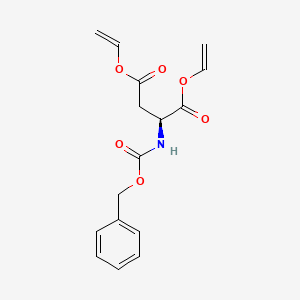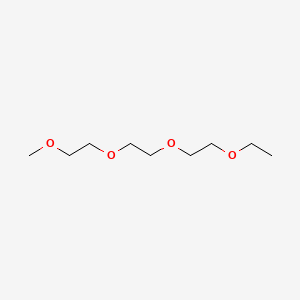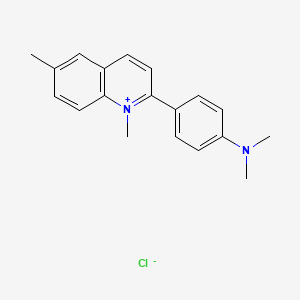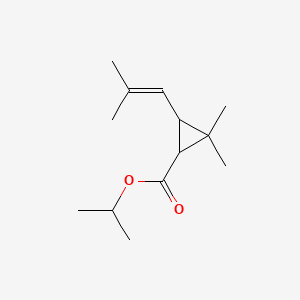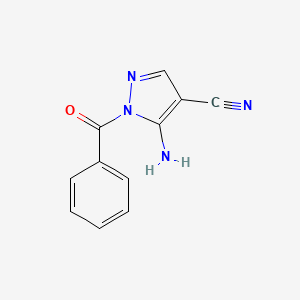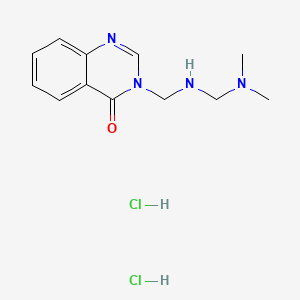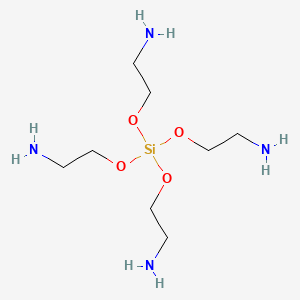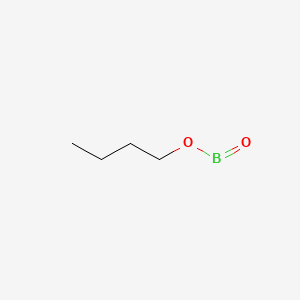
Butyl metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl metaborate is an organic compound with the chemical formula C4H9BO2 It is a borate ester, specifically a metaborate ester, which is formed by the reaction of boric acid with butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl metaborate can be synthesized through the reaction of boric acid with butanol. The reaction typically involves heating boric acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
B(OH)3+3C4H9OH→B(O(C4H9))3+3H2O
In this reaction, boric acid reacts with butanol to form this compound and water. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors and distillation units to separate the product from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl metaborate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and butanol.
Transesterification: Reacts with other alcohols to form different borate esters.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Other alcohols, acidic or basic catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Hydrolysis: Boric acid and butanol.
Transesterification: Different borate esters and corresponding alcohols.
Oxidation and Reduction: Various oxidized or reduced borate compounds.
Scientific Research Applications
Butyl metaborate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other borate compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a flame retardant, lubricant additive, and in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of butyl metaborate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components and enzymes, influencing biochemical processes. In industrial applications, its mechanism of action is related to its chemical properties, such as its ability to form stable complexes and its reactivity with other compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl metaborate: Similar structure but with a methyl group instead of a butyl group.
Ethyl metaborate: Similar structure but with an ethyl group instead of a butyl group.
Propyl metaborate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl metaborate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
57073-75-3 |
|---|---|
Molecular Formula |
C4H9BO2 |
Molecular Weight |
99.93 g/mol |
IUPAC Name |
butoxy(oxo)borane |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-7-5-6/h2-4H2,1H3 |
InChI Key |
IEFORYAKGBSZCQ-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


